8,14-Dioxooctadec-9-enoic acid
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Overview
Description
8,14-Dioxooctadec-9-enoic acid is a chemical compound that belongs to the class of fatty acids It is characterized by the presence of two keto groups at the 8th and 14th positions and a double bond at the 9th position of an 18-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,14-Dioxooctadec-9-enoic acid typically involves the oxidation of oleic acid. One common method includes the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds through the formation of intermediate diols, which are subsequently oxidized to yield the desired diketone product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 8,14-Dioxooctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The keto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Grignard reagents and organolithium compounds are often used for nucleophilic substitution reactions.
Major Products:
Oxidation: Shorter-chain carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8,14-Dioxooctadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammation-related diseases.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 8,14-Dioxooctadec-9-enoic acid involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism and inflammation. It is believed to exert its effects by altering the expression of genes related to these pathways, leading to changes in cellular processes such as lipid synthesis, degradation, and inflammatory response.
Comparison with Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a single double bond at the 9th position.
Stearic Acid: A saturated fatty acid with no double bonds.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the 9th and 12th positions.
Comparison: 8,14-Dioxooctadec-9-enoic acid is unique due to the presence of two keto groups and a double bond, which imparts distinct chemical reactivity and biological activity compared to other fatty acids
Properties
CAS No. |
116169-86-9 |
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Molecular Formula |
C18H30O4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
8,14-dioxooctadec-9-enoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-16(19)13-8-6-9-14-17(20)12-7-4-5-10-15-18(21)22/h9,14H,2-8,10-13,15H2,1H3,(H,21,22) |
InChI Key |
WYVJFOZRDSHDDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCC=CC(=O)CCCCCCC(=O)O |
Origin of Product |
United States |
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